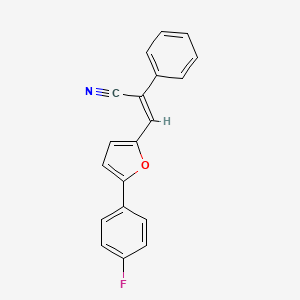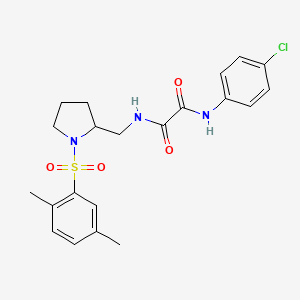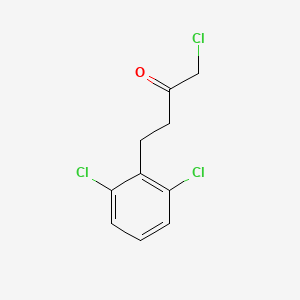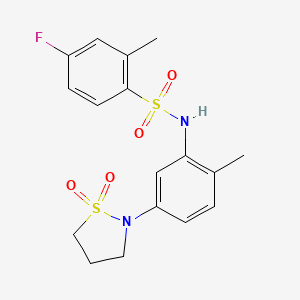![molecular formula C14H16N2O2 B2610353 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 882073-37-2](/img/structure/B2610353.png)
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol” is a chemical compound with the linear formula C14H16N2O2 . It has a molecular weight of 244.296 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H16N2O2 . This indicates that the molecule is composed of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 244.296 , but other properties such as melting point, boiling point, and density are not specified.科学的研究の応用
Anti-inflammatory Agent Research
In the search for novel anti-inflammatory molecules, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, known for its anti-inflammatory activity. This indicates a potential use of similar compounds in the development of anti-inflammatory medications (Moloney, 2001).
Quantum and Theoretical Studies
Halim and Ibrahim (2022) synthesized a novel compound, HMBPP, and thoroughly analyzed its spectral data, theoretical electronic absorption spectra, and reactivity descriptors. Such studies are crucial for understanding the chemical behavior and potential applications of complex molecules, possibly including those similar to 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol (Halim & Ibrahim, 2022).
Synthetic Route Development
Horikawa, Hirokawa, and Kato (2001) undertook the development of a practical synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, demonstrating the importance of process improvements and potential applications of similar compounds in chemical synthesis (Horikawa, Hirokawa, & Kato, 2001).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) discovered that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) inhibits tubulin polymerization, highlighting its potential as an antiproliferative agent against cancer cells. Research like this underscores the significance of compounds with similar structures in cancer treatment research (Minegishi et al., 2015).
作用機序
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the user must assume responsibility for safety and potential hazards.
将来の方向性
The future directions for “2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol” are not specified in the search results. Given that this compound is part of a collection of rare and unique chemicals for early discovery researchers , it could potentially be used in various fields of research, depending on its properties and effects.
特性
IUPAC Name |
2-methoxy-6-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-13(15-8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJGDVUIMLRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)
![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)



![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)



![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)
![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)
